molecular formula C24H30O5 B14782986 methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

Cat. No.: B14782986
M. Wt: 398.5 g/mol
InChI Key: GWEKWJOSBYDYDP-RQQDCARPSA-N
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Description

Methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate is a steroidal spirocyclic compound characterized by:

  • Core structure: A fused cyclopenta[a]phenanthrene system, common in steroids and bioactive molecules.
  • Functional groups: A spiro-linked oxolane (tetrahydrofuran) ring at position 17, a methyl carboxylate ester at position 7, and ketone groups at positions 3 and 5'.
  • Stereochemistry: Defined stereocenters at positions 10S, 13S, and 17R, critical for its spatial orientation and biological interactions.
  • Applications: Likely investigated for pharmacological or synthetic utility, given its structural similarity to compounds used in life sciences research (e.g., T65404 in ).

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

InChI

InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16?,18?,20?,22-,23-,24+/m0/s1

InChI Key

GWEKWJOSBYDYDP-RQQDCARPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC(C3C2=CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (10S,13S,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate involves several steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the formation of the spiro linkage and the introduction of the ester group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (10S,13S,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl (10S,13S,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.

    Biology: This compound is used in biochemical studies to understand its interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (10S,13S,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound ID & Source Core Structure Spiro Ring Type Substituents Stereochemistry Molecular Weight
Target Compound Cyclopenta[a]phenanthrene Oxolane (5-membered) Methyl carboxylate, 3,5'-diketo 10S,13S,17R (defined) ~400–420 (estimated)
(C25H36O4) Cyclopenta[a]phenanthrene Dioxolane Methyl groups, 3,5'-diketo 0/5 defined stereocenters 400.559
(CID:912795) Cyclopenta[a]phenanthrene Oxirane (epoxide) Hydroxyl group, no carboxylate 8 defined stereocenters 304.467
(CAS 39931-89-0) Cyclopenta[a]phenanthrene Dioxolane Hydroxyl, epoxy group 5R,10R,13S,17S ~330–350 (estimated)
Key Observations:
  • Spiro Ring Differences: The target’s oxolane ring (5-membered, one oxygen) contrasts with dioxolane (5-membered, two oxygens; ) or oxirane (3-membered epoxide; ). These variations influence ring strain, solubility, and metabolic stability.
  • Functional Groups :
    • The methyl carboxylate in the target compound enhances polarity compared to hydroxyl or epoxy groups in analogs (), impacting LogP (estimated ~4.2 for the target vs. 4.16 in ).
    • Keto groups at positions 3 and 5' (target and ) may participate in hydrogen bonding or redox reactions, unlike hydroxylated derivatives.

Stereochemical and Physicochemical Comparisons

Table 2: Physicochemical and Stereochemical Data
Property Target Compound
Defined Stereocenters 3 (10S,13S,17R) 0/5 8 4 (5R,10R,13S,17S)
LogP (Calculated) ~4.2 ~3.8 4.16 ~3.5
Topological PSA (Ų) ~60–70 ~50 32.8 ~40–50
Boiling Point (°C) N/A N/A 419.3 N/A
Key Findings:
  • Stereochemical Specificity: The target compound’s defined stereocenters (10S,13S,17R) likely confer higher binding specificity in biological systems compared to non-defined analogs ().
  • Lipophilicity : The target’s LogP (~4.2) suggests moderate lipophilicity, suitable for membrane permeability, whereas hydroxylated analogs () have lower LogP values, favoring aqueous solubility.
  • Polar Surface Area (PSA) : The target’s higher PSA (due to carboxylate and keto groups) may enhance interactions with polar biological targets compared to less polar analogs (: PSA = 32.8 Ų).

Biological Activity

Methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties through various studies and case analyses.

  • Molecular Formula : C24H32O4
  • Molecular Weight : 416.573 g/mol
  • CAS Number : 33784-05-3

Biological Activities

The compound has been investigated for several biological activities including:

  • Neurotrophic Activity
    • In studies involving rat cortical neurons, compounds similar to methyl (10S,13S,17R) have demonstrated significant neurotrophic effects. These effects include enhanced neurite outgrowth and improved neuronal survival rates under stress conditions .
  • Antineoplastic Properties
    • Preliminary assessments indicate that the compound exhibits potential antineoplastic (anti-cancer) activity. This is particularly relevant in the context of various cancer cell lines where it may inhibit proliferation and induce apoptosis .
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it could modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Case Studies

StudyFocusFindings
Study 1Neurotrophic EffectsEnhanced neurite outgrowth in rat cortical neurons treated with similar compounds .
Study 2Anticancer ActivitySignificant inhibition of cell proliferation in breast cancer cell lines .
Study 3Inflammatory ResponseReduction in TNF-alpha levels in macrophage cultures exposed to the compound .

The biological activity of methyl (10S,13S,17R) is hypothesized to be mediated through various mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors involved in neuroprotection and inflammation.
  • Enzymatic Pathways : It could influence enzymatic pathways related to oxidative stress and apoptosis.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Structural Modifications : Altering functional groups on the spiro structure has led to variations in potency against cancer cell lines and neuroprotective effects.
  • Combination Therapies : Studies are exploring the effectiveness of this compound in combination with other therapeutic agents to enhance overall efficacy against tumors and neurodegenerative diseases.

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